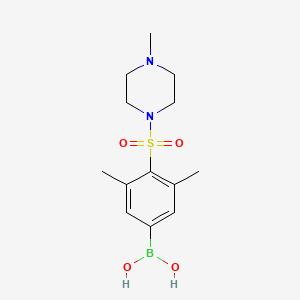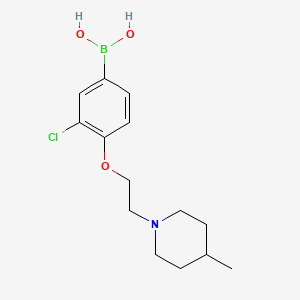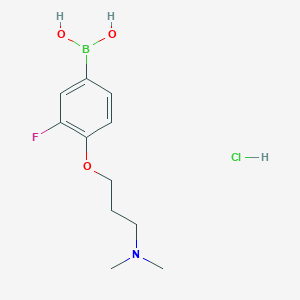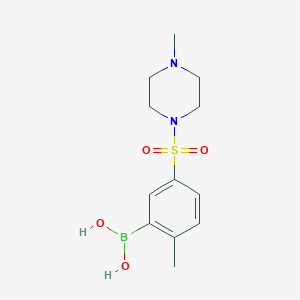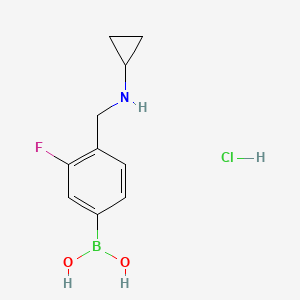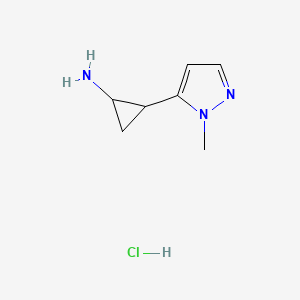
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820711-56-5 . It has a molecular weight of 173.65 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride” is 1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 173.64 . The InChI code provides a specific description of the compound’s molecular structure .Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The synthesis and chemistry of hexasubstituted pyrazolines have been explored for their potential in creating structurally unique compounds. The development of synthetic routes to pentasubstituted 2H-pyrazoles provides key starting materials for the synthesis of several unique series of highly substituted pyrazolines. These compounds serve as intermediates for the facile synthesis of hexasubstituted cyclopropanes, highlighting their importance in the development of novel chemical entities with potential application in various fields of scientific research (Baumstark, Vásquez, & Mctush-Camp, 2013).
Reactivity and Application in Heterocyclic and Dyes Synthesis
The reactivity of derivatives related to the compound makes them valuable as building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cyanomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and their esters. This illustrates the compound's significant role in the synthesis of various classes of heterocyclic compounds and dyes, demonstrating its versatility and utility in synthetic chemistry (Gomaa & Ali, 2020).
Chemical Inhibitors of Cytochrome P450 Isoforms
In research focused on drug metabolism and potential drug-drug interactions, derivatives of the chemical compound have been evaluated for their role as selective inhibitors of cytochrome P450 isoforms in human liver microsomes. This application is crucial for understanding and predicting metabolic pathways and interactions that could influence drug efficacy and safety. The selectivity and potency of these inhibitors are vital for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, thus contributing to the development of safer and more effective therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis of Pyrazole Heterocycles
Pyrazole heterocycles, to which the compound is closely related, play a significant role in medicinal chemistry due to their presence in many biologically active compounds. These derivatives have been explored for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of these heterocycles involves condensation followed by cyclization, highlighting the importance of these processes in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLOBULRIWNEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)
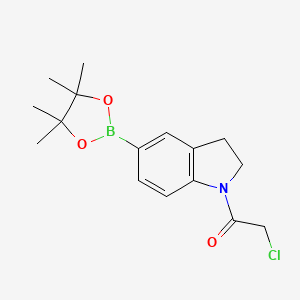
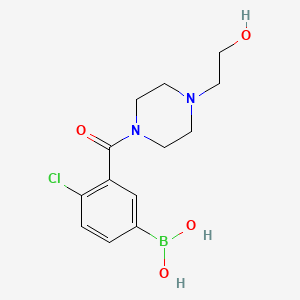
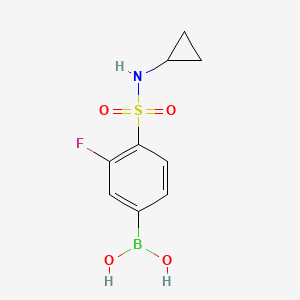
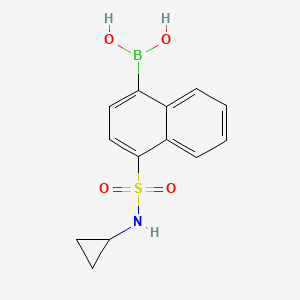
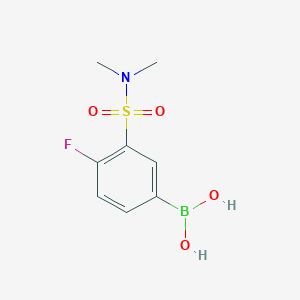
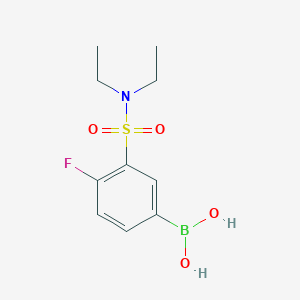
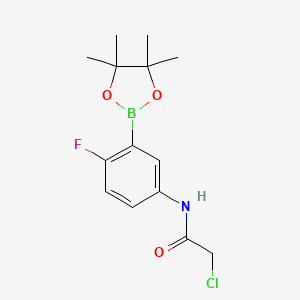
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)
